5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one
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Overview
Description
5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzoxazinone core, a piperazine ring, and a cyclopropanecarbonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperazine ring with cyclopropanecarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring and benzoxazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Olaparib: A poly(ADP-ribose) polymerase inhibitor with a similar piperazine moiety.
Rucaparib: Another PARP inhibitor with structural similarities.
Niraparib: Shares the piperazine ring and is used in cancer therapy.
Uniqueness
5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one is unique due to its benzoxazinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethoxy]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c22-15-10-25-13-2-1-3-14(17(13)19-15)26-11-16(23)20-6-8-21(9-7-20)18(24)12-4-5-12/h1-3,12H,4-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONMPIIKLHVYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)COC3=CC=CC4=C3NC(=O)CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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